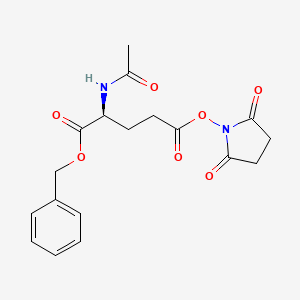

Ac-Glu(OSu)-OBzl

Beschreibung

Ac-Glu(OSu)-OBzl is a protected glutamic acid derivative widely used in peptide synthesis and protein modification. Its structure features:

- Ac (Acetyl) as the N-terminal protecting group.

- Glu(OSu) with a γ-N-hydroxysuccinimide (OSu) ester, enabling efficient coupling reactions.

- Benzyl (OBzl) ester protection at the α-carboxyl group to prevent unwanted side reactions.

This compound is synthesized via a two-step process: activation of L-Glu-OBzl with TSTU (N,N,N',N'-tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) in acetonitrile, followed by coupling with fatty acid derivatives. High yields (>97%) and purity (>99%) are achieved under optimized conditions . Applications include insulin derivatization, where it facilitates site-specific conjugation via lysine residues .

Eigenschaften

CAS-Nummer |

98318-09-3 |

|---|---|

Molekularformel |

C18H20N2O7 |

Molekulargewicht |

376.37 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Boc-Glu(OBzl)-OSu

- Structure : Replaces Ac with Boc (tert-butoxycarbonyl) at the N-terminus.

- Synthesis : Prepared via coupling Boc-Glu(OBzl)-OH with OSu, yielding 75% with m.p. 103–109°C .

- Applications : Used in peptide chain elongation (e.g., thymosin derivatives) .

- Reactivity : Boc’s acid-labile nature allows selective deprotection under mild acidic conditions, contrasting with Ac’s stability .

Z-Glu(OSu)-OBzl

Boc-Asp(OBzl)-OSu

- Structure : Aspartic acid (shorter side chain) analog of Boc-Glu(OBzl)-OSu.

- Synthesis : Yield 86%, m.p. 150–158°C .

- Impact of Side Chain : Asp’s β-carboxyl group influences steric hindrance, reducing coupling efficiency compared to Glu derivatives in peptide synthesis .

Functional Group and Reactivity Comparisons

Ester Protecting Groups

- OSu Esters : Provide superior activation for amide bond formation compared to methyl (OMe) or benzyl (OBzl) esters, reducing racemization .

- Benzyl Esters (OBzl) : Require harsher conditions (e.g., H₂/Pd-C) for removal compared to methyl esters .

Application-Specific Comparisons

Enzymatic Studies

- Ac-Glu(OBzl)-Lys(Ac)-hPro(OBzl)-Abu-ACC : Substrate for PR3 protease (Km = 13.7 μM), highlighting enzymatic recognition of Glu(OBzl) motifs .

Performance Metrics

| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | 97.2 | 99.1 | Not reported | Protein modification |

| Boc-Glu(OBzl)-OSu | 75 | >98 | 103–109 | Peptide synthesis |

| Z-Glu(OSu)-OBzl | Not reported | >98 | Not reported | Solid-phase synthesis |

| Boc-Asp(OBzl)-OSu | 86 | >95 | 150–158 | Thymosin derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.